Ethyl 6-methoxy-1H-indole-2-carboxylate
Overview
Description
Ethyl 6-methoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a methoxy group at the 6-position of the indole ring
Mechanism of Action
Target of Action
Ethyl 6-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These changes depend on the specific derivative and its target. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methoxy-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and ethyl chloroformate.
Formation of the Ester: The reaction between 6-methoxyindole and ethyl chloroformate in the presence of a base like triethylamine leads to the formation of ethyl 6-methoxyindole-2-carboxylate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 6-methoxyindole-2-carboxylic acid.
Reduction: Ethyl 6-methoxyindole-2-methanol.
Substitution: 3-nitro-6-methoxyindole-2-carboxylate or 5-bromo-6-methoxyindole-2-carboxylate.
Scientific Research Applications
Ethyl 6-methoxy-1H-indole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and other indole derivatives.
Biological Studies: The compound is used in studies investigating the biological activity of indole derivatives, particularly their interactions with enzymes and receptors.
Industrial Applications: It finds use in the development of dyes, pigments, and other materials due to its stable indole core.
Comparison with Similar Compounds
Ethyl 6-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 5-methoxy-1H-indole-2-carboxylate: Similar structure but with the methoxy group at the 5-position, which may lead to different biological activities.
Mthis compound: The ester group is a methyl ester instead of an ethyl ester, potentially affecting its reactivity and solubility.
6-Methoxy-1H-indole-2-carboxylic acid: Lacks the ester group, which may influence its chemical properties and applications.
This compound is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
ethyl 6-methoxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFAOIAKHGVBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346514 | |
Record name | Ethyl 6-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15050-04-1 | |
Record name | 1H-Indole-2-carboxylic acid, 6-methoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15050-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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